molecular formula C10H11NO3 B2960072 2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 2567503-54-0

2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B2960072
CAS No.: 2567503-54-0
M. Wt: 193.202
InChI Key: HNJRKUNPLQUTEA-UHFFFAOYSA-N
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Description

2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . This compound is characterized by its unique bicyclo[2.2.2]octane structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid can be compared with other bicyclic compounds such as:

Properties

IUPAC Name

2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c11-5-10(9(13)14)4-6-1-2-7(10)3-8(6)12/h6-7H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJRKUNPLQUTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1CC2=O)(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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